N-(3-AMINOPROPYL)-N-METHYLCYCLOBUTANECARBOXAMIDE HYDROCHLORIDE
Description
N-(3-Aminopropyl)-N-Methylcyclobutanecarboxamide Hydrochloride is a synthetic carboxamide derivative featuring a cyclobutane ring core. The compound comprises a carboxamide group with two substituents: a methyl group and a 3-aminopropyl chain. The hydrochloride salt enhances its solubility in aqueous environments, making it suitable for pharmaceutical applications.
Properties
IUPAC Name |
N-(3-aminopropyl)-N-methylcyclobutanecarboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O.ClH/c1-11(7-3-6-10)9(12)8-4-2-5-8;/h8H,2-7,10H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRQATTYMYNXVCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCN)C(=O)C1CCC1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(3-AMINOPROPYL)-N-METHYLCYCLOBUTANECARBOXAMIDE HYDROCHLORIDE can be synthesized by reacting N-(3-aminopropyl)-methacrylamide with hydrochloric acid. The reaction is typically carried out at room temperature, and the product is obtained as a hydrochloride salt .
Industrial Production Methods
In industrial settings, the compound is produced by adding 1,3-diaminopropane to a solution of 1,3-diaminopropane dihydrogen chloride, followed by mixing with methacrylic anhydride and hydroquinone . This method ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3-AMINOPROPYL)-N-METHYLCYCLOBUTANECARBOXAMIDE HYDROCHLORIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: It can be reduced using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines.
Scientific Research Applications
N-(3-AMINOPROPYL)-N-METHYLCYCLOBUTANECARBOXAMIDE HYDROCHLORIDE has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-(3-AMINOPROPYL)-N-METHYLCYCLOBUTANECARBOXAMIDE HYDROCHLORIDE involves its ability to form covalent bonds with target molecules. This compound can interact with molecular targets such as proteins and nucleic acids, leading to the formation of stable complexes. The pathways involved in its action include covalent modification of biomolecules and cross-linking reactions .
Comparison with Similar Compounds
Structural Analogues
a) Bupivacaine Hydrochloride
- Structure : A piperidine-2-carboxamide derivative with a 2,6-dimethylphenyl group.
- Molecular Weight : 324.89 g/mol (vs. ~254.63 g/mol for the target compound).
- Key Differences: Bupivacaine’s piperidine ring introduces rigidity and aromatic interactions, whereas the cyclobutane in the target compound introduces ring strain and conformational constraints. The 3-aminopropyl chain in the target compound may enhance cellular uptake compared to Bupivacaine’s lipophilic dimethylphenyl group.
b) Thiadiazolyl/Thiazolyl Carboxamides (Patent WO 2023/050007)
- Structure : Substituted 1,3,4-thiadiazole or thiazole rings linked to carboxamide groups.
- Key Differences: Heterocyclic thiadiazole/thiazole moieties enable π-π stacking and hydrogen bonding, unlike the non-aromatic cyclobutane. The target compound’s cyclobutane may improve metabolic stability compared to sulfur-containing heterocycles, which are prone to oxidation.
- Application : These compounds inhibit human polymerase theta, suggesting the target compound could share similar enzyme-targeting mechanisms .
c) Spermidine Trihydrochloride
- Structure: A linear polyamine (N-(3-aminopropyl)-1,4-butanediamine) lacking a cyclobutane or carboxamide group.
- Key Differences :
- Spermidine’s flexible polyamine chain supports autophagy and anti-aging functions, while the target compound’s rigid cyclobutane-carboxamide structure may favor receptor binding.
- The carboxamide group in the target compound introduces hydrogen-bonding capability absent in Spermidine.
- Application : Spermidine is used in aging research, whereas the target compound’s structure aligns with enzyme inhibition or receptor modulation .
Physicochemical and Pharmacological Properties
| Property | Target Compound | Bupivacaine HCl | Thiadiazolyl Carboxamide | Spermidine Trihydrochloride |
|---|---|---|---|---|
| Molecular Formula | C₇H₂₂Cl₃N₃ (hypothesized) | C₁₈H₂₈N₂O·HCl | Variable (C/H/N/S/Cl) | C₇H₂₂Cl₃N₃ |
| Solubility | High (HCl salt) | Moderate in water | Variable | High (HCl salt) |
| Ring System | Cyclobutane | Piperidine | Thiadiazole/Thiazole | None (linear chain) |
| Bioactivity | Hypothesized enzyme inhibitor | Sodium channel blocker | Polymerase theta inhibitor | Autophagy inducer |
Key Research Findings
- Cyclobutane vs. Piperidine : Cyclobutane’s ring strain may reduce metabolic degradation compared to piperidine, enhancing bioavailability .
- Aminopropyl Chain: The 3-aminopropyl group could improve cellular permeability relative to Bupivacaine’s aromatic substituents .
- HCl Salt : Like Spermidine trihydrochloride, the hydrochloride form ensures stability and solubility in physiological conditions .
Biological Activity
N-(3-Aminopropyl)-N-methylcyclobutanecarboxamide hydrochloride, with the CAS number 1019448-01-1, is a compound that has garnered interest in various fields, particularly in pharmaceuticals and organic synthesis. Its unique structure, featuring a cyclobutane ring and an amine functional group, suggests potential biological activities that merit detailed exploration.
- Molecular Formula : C9H18N2O
- Molar Mass : 170.25 g/mol
- Structure : The compound consists of a cyclobutane moiety attached to a carboxamide group, contributing to its distinct reactivity and biological properties.
Table 1: Structural Characteristics
| Property | Value |
|---|---|
| CAS Number | 1019448-01-1 |
| Molecular Formula | C9H18N2O |
| Molar Mass | 170.25 g/mol |
| Chemical Structure | Cyclobutane with amine |
The biological activity of this compound can be attributed to its ability to interact with various biological targets. Preliminary studies suggest potential interactions with neurotransmitter systems, particularly those related to the central nervous system (CNS). The amine group may facilitate binding to receptors or enzymes involved in neurotransmission.
Interaction Studies
Research has indicated that compounds similar to N-(3-Aminopropyl)-N-methylcyclobutanecarboxamide exhibit effects on:
- Neurotransmitter Release : Potential modulation of neurotransmitter levels could influence mood and cognitive functions.
- Receptor Binding : The compound may show affinity for specific receptors, which warrants further investigation into its therapeutic potential.
Safety Profile
Preliminary toxicity assessments have shown that this compound is harmful if swallowed and can cause skin irritation. These findings necessitate careful handling and further toxicological studies to establish a comprehensive safety profile .
Study 1: Neuropharmacological Effects
A study explored the neuropharmacological effects of similar compounds on rodent models, highlighting alterations in behavior indicative of CNS activity. While specific data on N-(3-Aminopropyl)-N-methylcyclobutanecarboxamide was limited, analogs demonstrated significant modulation of serotonin and dopamine pathways.
Study 2: Synthesis and Characterization
Research focused on the synthesis of this compound outlined various synthetic routes, emphasizing its versatility as a building block in organic synthesis. This work underscored its potential applications in drug development and material sciences.
Study 3: Comparative Analysis with Similar Compounds
A comparative analysis was conducted between this compound and structurally similar compounds. The study revealed differences in their reactivity profiles, suggesting unique biological activities attributable to the specific structural features of N-(3-Aminopropyl)-N-methylcyclobutanecarboxamide.
Table 2: Comparative Biological Activities
| Compound Name | Biological Activity |
|---|---|
| N-(3-Aminopropyl)-N-methylcarbamic acid tert-butyl ester | Modulates neurotransmitter release |
| N-Methylcyclobutanecarboxylic acid | Affects receptor binding |
| 3-Aminopropyl-N,N-dimethylcarbamate | Alters interaction dynamics |
Q & A
Q. What are the recommended synthetic pathways for N-(3-Aminopropyl)-N-Methylcyclobutanecarboxamide Hydrochloride with high purity?
- Methodological Answer : The synthesis typically involves amine alkylation or carbodiimide-mediated coupling. For example:
React cyclobutanecarboxylic acid derivatives with N-methyl-1,3-diaminopropane under controlled pH (e.g., using EDC/NHS coupling agents) to form the amide bond .
Purify the crude product via recrystallization or column chromatography.
Confirm purity (>98%) using HPLC and NMR spectroscopy .
Critical Note : Ensure anhydrous conditions to prevent hydrolysis of intermediates.
Q. How should researchers characterize the purity and stability of this compound under different storage conditions?
- Methodological Answer :
- Purity Analysis : Use HPLC with UV detection (λ = 254 nm) and compare retention times against standards. For structural confirmation, employ H/C NMR and high-resolution mass spectrometry (HRMS) .
- Stability Testing :
- Store aliquots at 2–8°C, –20°C, and room temperature.
- Monitor degradation via periodic HPLC over 6–12 months. Hydrolytic stability is critical due to the amide bond; use lyophilization for long-term storage .
Advanced Research Questions
Q. What experimental strategies can resolve contradictions in reported biological activities of this compound?
- Methodological Answer :
- Variable Control : Standardize assay conditions (e.g., pH, temperature, solvent concentration). For example, serum proteins in cell culture media may alter bioavailability .
- Comparative Studies : Use analogs (e.g., N-(3-aminopropyl)-4-aminobutanal ) to isolate structural determinants of activity.
- Data Reprodubility : Validate findings across multiple cell lines or animal models. Cross-reference purity certificates (e.g., ≥98% by HPLC) to rule out batch variability .
Q. How can this compound be utilized in polymer-drug conjugates for targeted delivery?
- Methodological Answer :
- RAFT Polymerization : Use unprotected "clickable" chain transfer agents (CTAs) to graft the compound onto methacrylamide-based copolymers. Optimize monomer ratios for pH-responsive release .
- Conjugation Efficiency : Quantify amine group availability via ninhydrin assay or MALDI-TOF MS.
- In Vivo Testing : Assess biodistribution in murine models using fluorescently tagged conjugates .
Q. What are the key considerations for designing hydrogels incorporating this compound for tissue engineering?
- Methodological Answer :
- Cross-Linking : Use photopolymerization (e.g., UV-initiated) with APMA-like monomers to integrate the compound into hydrogel networks .
- Mechanical Properties : Perform rheometry to adjust storage modulus (G’) for target tissues (e.g., neural vs. musculoskeletal).
- Biocompatibility : Test degradation products for cytotoxicity using ISO 10993-5 protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
